1-(adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea
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Overview
Description
The compound “1-(adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea” is a complex organic molecule that contains several functional groups. It has an adamantane core, which is a type of diamondoid and is known for its stability and unique geometric structure . Attached to this core is a urea group, a thiophene ring, and a pyrazole ring . These groups are common in many bioactive molecules and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The adamantane core provides a rigid, three-dimensional framework to which the other groups are attached .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the urea group could participate in hydrogen bonding, while the thiophene and pyrazole rings might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the adamantane core could contribute to its stability, while the various functional groups could influence its solubility, boiling point, and other properties .Scientific Research Applications
Synthesis and Chemical Properties
A study by D’yachenko et al. (2019) described the synthesis of a series of 1,3-disubstituted ureas featuring 1,3,5-trisubstituted pyrazole and (adamantan-1-yl)methyl fragments. These compounds exhibited inhibitory activity towards human soluble epoxide hydrolase (sEH), with solubility in water ranging from 45 to 85 μmol/l, showcasing their potential in medicinal chemistry and pharmacological research D’yachenko et al., 2019.
Noncovalent Interactions and Crystallography
El-Emam et al. (2020) conducted a quantitative assessment of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, using crystallography and QTAIM analysis. Their research highlighted the role of halogen substitutions in altering the nature of these interactions, providing insights into how structural modifications can influence molecular properties and interactions El-Emam et al., 2020.
Antimicrobial and Anti-Proliferative Activities
Al-Mutairi et al. (2019) explored the synthesis and biological evaluation of novel 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives, demonstrating significant antimicrobial and anti-proliferative activities. This study contributes to the development of new pharmaceutical agents with potential applications in treating infections and cancer Al-Mutairi et al., 2019.
Anion Binding and Gelation Properties
Lloyd and Steed (2011) investigated the gelation properties of 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, revealing how the identity of anions can influence the morphology and rheology of gels. This research opens avenues for designing materials with tunable properties for applications in drug delivery and materials science Lloyd & Steed, 2011.
Mechanism of Action
Target of Action
It’s worth noting that similar urea derivatives have shown sensitivity in h460 cancer cells, suggesting potential targets within these cells .
Biochemical Pathways
Given the potential sensitivity of h460 cancer cells to similar compounds , it’s possible that this compound may influence pathways related to cell proliferation and apoptosis.
Result of Action
Similar urea derivatives have shown to induce apoptosis in h460 cancer cells , suggesting potential cytotoxic effects.
Future Directions
The future research directions for this compound could be vast, given the wide range of potential applications for adamantane derivatives. These could include further exploration of its potential biological activities, modifications to improve its properties, or investigation of its behavior in various chemical reactions .
Properties
IUPAC Name |
1-(1-adamantyl)-3-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4OS/c25-19(22-20-11-14-8-15(12-20)10-16(9-14)13-20)21-4-6-24-5-3-17(23-24)18-2-1-7-26-18/h1-3,5,7,14-16H,4,6,8-13H2,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XINNRPOZGDRCSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCCN4C=CC(=N4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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